molecular formula C12H10ClN3OS B2422371 4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-93-3

4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No. B2422371
CAS RN: 866155-93-3
M. Wt: 279.74
InChI Key: GHRVXKMYEREZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For example, 4-Methoxybenzyl alcohol, a related compound, has a molecular weight of 172.609 Da, a density of 1.2±0.1 g/cm3, a boiling point of 268.2±25.0 °C at 760 mmHg, and a flash point of 116.0±23.2 °C .

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • The compound and its derivatives are often used in chemical synthesis. For example, Okamoto et al. (1980) described the transformation of similar compounds under different chemical conditions, highlighting the versatility of such molecules in synthetic chemistry (Okamoto, Takagi, & Ueda, 1980).
    • Tiwari et al. (2016) reported the ultrasound-mediated synthesis of related compounds, emphasizing environmentally friendly and efficient synthesis methods (Tiwari et al., 2016).
  • Antimicrobial Activity :

    • Puthran et al. (2019) explored the synthesis of novel Schiff bases using similar compounds, finding that some derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).
  • Crystallography and Material Studies :

    • Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives, analyzing their crystal structures and assessing their drug-like properties using molecular docking analysis (Swamy et al., 2020).
  • Radiopharmaceutical Applications :

    • Vasdev et al. (2005) explored the use of a similar compound in positron emission tomography (PET) studies, though they found limitations in brain penetration (Vasdev et al., 2005).
  • Corrosion Inhibition :

    • Yadav et al. (2016) investigated pyranopyrazole derivatives, including compounds with structural similarities, for their effectiveness as corrosion inhibitors in industrial applications (Yadav et al., 2016).
  • Biological Evaluation of Derivatives :

    • Farouk et al. (2021) conducted a study on the chemical behavior of similar compounds, leading to the construction of various nitrogen heterocyclic compounds and their subsequent biological evaluation (Farouk, Ibrahim, & El-Gohary, 2021).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. For example, 4-Methoxybenzyl alcohol may cause skin irritation, allergic skin reaction, and serious eye damage . It’s important to handle it with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c1-17-9-4-2-8(3-5-9)7-15-12-16-11(13)10(6-14)18-12/h2-5H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRVXKMYEREZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666018
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.